molecular formula C18H19FN2O3 B2958186 2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1428380-28-2

2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2958186
CAS No.: 1428380-28-2
M. Wt: 330.359
InChI Key: NHZKSJRCDZONDW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a synthetic compound of interest in medicinal chemistry and drug discovery research. It features a ketone linker connecting a 4-fluorophenoxy group to a 4-(pyridin-2-yloxy)piperidine moiety. This structure is representative of a class of molecules investigated for their potential as kinase inhibitors, with the fluorophenoxy and pyridinyloxy groups serving as key pharmacophores for target binding . Similar compounds containing the 4-(pyridin-2-yloxy)piperidine scaffold have been explored for their role in modulating kinase activity, particularly in the development of inhibitors for targets like TAM (Tyro3, Axl, Mer) and MET receptor kinases, which are significant in oncology and other therapeutic areas . The presence of the 4-fluorophenoxy group is a common feature in various bioactive molecules and fragment libraries, where it is often utilized in the construction of compounds screened for protein binding and functional activity . This product is provided for research purposes to support hit-to-lead optimization and structure-activity relationship (SAR) studies. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-14-4-6-15(7-5-14)23-13-18(22)21-11-8-16(9-12-21)24-17-3-1-2-10-20-17/h1-7,10,16H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZKSJRCDZONDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves several key steps:

  • Starting Materials: : The synthesis begins with 4-fluorophenol and 4-pyridinol.

  • Formation of Phenoxy and Pyridinoxy Intermediates: : The reaction between 4-fluorophenol and 2-chloroethanol, in the presence of a base like potassium carbonate, leads to the formation of 4-fluorophenoxyethanol. Similarly, 4-pyridinol reacts with 2-chloroethanol under basic conditions to produce 4-(2-hydroxyethoxy)pyridine.

  • Piperidine Ring Formation: : The formation of the piperidine ring structure is achieved through the reaction of piperidine with an appropriate halogenated intermediate, resulting in the formation of 4-(pyridin-2-yloxy)piperidine.

  • Coupling Reaction: : The final step involves coupling the 4-fluorophenoxyethanol and 4-(pyridin-2-yloxy)piperidine intermediates using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to produce the target compound.

Industrial Production Methods

Industrial-scale production of this compound may involve:

  • Optimized reaction conditions for large-scale synthesis, including the use of continuous flow reactors.

  • Use of robust catalysts and solvents that facilitate high-yield reactions.

  • Implementation of purification techniques such as recrystallization, column chromatography, and solvent extraction.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy and piperidine moieties, forming hydroxylated or carbonyl-containing derivatives.

  • Reduction: : Reduction reactions can yield hydrogenated products, altering the saturation of the pyridine and piperidine rings.

  • Substitution: : Substitution reactions at the fluorine atom or within the piperidine ring are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing agents such as lithium aluminum hydride for reduction processes.

  • Nucleophiles and electrophiles for substitution reactions under controlled conditions.

Major Products Formed

  • Hydroxylated derivatives from oxidation.

  • Saturated compounds from reduction.

  • Substituted products from nucleophilic or electrophilic substitution reactions.

Scientific Research Applications

2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has significant applications in various research fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Employed in biochemical assays and as a tool to understand cellular processes.

  • Medicine: : Investigated for potential therapeutic properties and drug development, particularly in targeting specific receptors or enzymes.

  • Industry: : Utilized in the synthesis of materials with specialized properties, such as polymers and advanced materials.

Mechanism of Action

Mechanism

The compound's mechanism of action often involves binding to specific molecular targets, such as receptors or enzymes, leading to a modulation of their activity. This modulation can result in a cascade of biochemical events within a cell, affecting various cellular functions.

Molecular Targets and Pathways

  • Receptors: : The compound may interact with receptors like G-protein-coupled receptors (GPCRs), influencing signal transduction pathways.

  • Enzymes: : It can inhibit or activate enzymes, altering metabolic pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural motifs with the target molecule, differing in substituents or core modifications:

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Relevance Reference
2-(2-Fluorophenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}ethanone - 2-Fluorophenoxy vs. 4-fluorophenoxy
- Piperazine ring instead of piperidine
- Triazolopyrimidine substituent
506.5 Potential kinase inhibition due to triazolopyrimidine moiety
2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]-1-piperazinyl}ethanone - Fluorophenyl vs. fluorophenoxy
- Indole carbonyl substituent on piperazine
379.4 Neuroactive or anticancer activity via indole interactions
2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone - Pyrimidinyloxy vs. pyridinyloxy
- Methyl group on pyrimidine
345.4 Enhanced metabolic stability from pyrimidine
1-(4-[2-(2,4-Chloro-phenoxy)-phenylamino]-piperidin-1-yl)-ethanone - Chlorophenoxy-anilino substituent
- Amino linkage instead of ether
403.3 Possible antiproliferative activity via chloro-aromatic groups

Key Findings and Implications

  • Substituent Effects: The 4-fluorophenoxy group offers a balance of lipophilicity and electronic effects, while the pyridin-2-yloxy substituent provides hydrogen-bonding capability, critical for target engagement.
  • Piperidine vs. Piperazine : Piperidine-based analogues (e.g., ) generally exhibit higher metabolic stability than piperazine derivatives (), favoring the target compound’s piperidine core for in vivo applications .
  • Heterocyclic Moieties : Pyridine (target) and pyrimidine () substituents confer distinct pharmacokinetic profiles, with pyrimidines often enhancing solubility .

Biological Activity

2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a compound that belongs to the class of arylated piperidinyl ethanones. Its structure incorporates a fluorophenyl moiety and a pyridinyl ether, suggesting potential biological activity relevant to various therapeutic areas, particularly in the context of neuropharmacology and possibly oncology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20FN2O3\text{C}_{18}\text{H}_{20}\text{F}\text{N}_2\text{O}_3

This compound features:

  • A fluorophenoxy group, which may enhance lipophilicity and receptor binding.
  • A piperidine ring that is often associated with various pharmacological activities.
  • A pyridinyl ether , which can contribute to interactions with biological targets.

The biological activity of this compound has not been extensively characterized in the literature. However, related compounds in its class have shown significant interactions with serotonin receptors, particularly the 5-HT1A receptor. These interactions suggest its potential as a biased agonist , which could lead to antidepressant-like effects.

Key Findings:

  • Compounds similar to this compound have demonstrated high selectivity for the serotonin receptor over other receptors such as noradrenergic α1, dopamine D2, and serotonin 5-HT2A receptors .
  • The lead structures in related studies exhibited promising pharmacokinetic profiles and antidepressant-like activities in vivo, demonstrating efficacy in reducing immobility in rat models .

Case Studies and Experimental Data

Several studies have explored the biological activities of piperidine derivatives, providing insights into potential therapeutic applications:

Study Compound Biological Activity Findings
NLX-204AntidepressantHigh selectivity for 5-HT1A; effective in reducing immobility in Porsolt test (MED = 0.16 mg/kg).
VariousCancer TherapyPiperidine derivatives showed cytotoxicity against hypopharyngeal tumor cells; potential for apoptosis induction.
Not specifiedUnknownLack of specific data on biological significance; further research needed.

Pharmacological Implications

The structural characteristics of this compound suggest it could be investigated further for:

  • Antidepressant properties , leveraging its interaction with serotonin receptors.
  • Anticancer activity , given the success of other piperidine derivatives in inducing apoptosis in cancer cell lines.

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